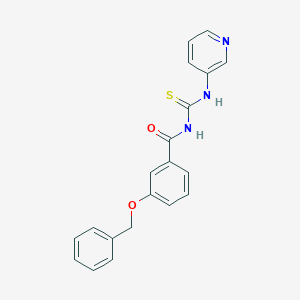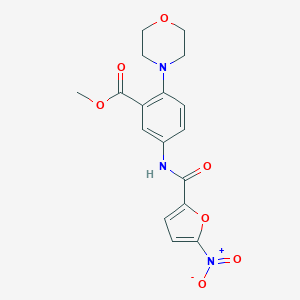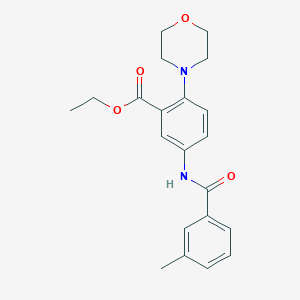![molecular formula C23H24N4O3S B278134 N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B278134.png)
N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzofuran ring, a piperazine moiety, and a carbamothioyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated benzofuran derivative reacts with piperazine.
Attachment of the Carbamothioyl Group: The final step involves the reaction of the piperazine-substituted benzofuran with a thiocarbamoyl chloride derivative to form the carbamothioyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}propanamide
- N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}butanamide
Uniqueness
N-(1-benzofuran-2-ylcarbonyl)-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C23H24N4O3S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H24N4O3S/c1-2-21(28)27-13-11-26(12-14-27)18-9-7-17(8-10-18)24-23(31)25-22(29)20-15-16-5-3-4-6-19(16)30-20/h3-10,15H,2,11-14H2,1H3,(H2,24,25,29,31) |
InChI Key |
RHBNGEVJSXQZCN-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3 |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B278067.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B278068.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}butanamide](/img/structure/B278069.png)

![3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B278071.png)
![N-{3-[({[4-(benzyloxy)benzoyl]amino}carbothioyl)amino]phenyl}propanamide](/img/structure/B278072.png)
![2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278076.png)

![N-(3-chlorobenzoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B278085.png)
![2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278086.png)
![3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide](/img/structure/B278087.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B278088.png)

![1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B278092.png)
